1H-1,2,4-Triazole-3-carboxamide, 1-(tetrahydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dd-Ribavirin: is a synthetic guanosine nucleoside analogue with broad-spectrum antiviral activity. It is primarily used to treat various viral infections, including hepatitis C, respiratory syncytial virus, and some viral hemorrhagic fevers . The compound is known for its ability to interfere with viral RNA synthesis and mRNA capping, making it a valuable tool in antiviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dd-ribavirin typically involves the chemical synthesis of 1,2,4-triazole-3-carboxamide, a key intermediate, followed by an enzyme-catalyzed transglycosylation reaction . The chemical synthesis starts with the condensation of 1,2,3,5-tetra-O-acetyl-D-ribofuranose with 1,2,4-triazolecarboxylic acid esters, followed by treatment with methanolic ammonia solution .
Industrial Production Methods: Industrial production of dd-ribavirin involves a pilot-scale chemoenzymatic process that yields the active pharmaceutical ingredient with over 99.5% purity . This method includes the chemical synthesis of the intermediate and the enzyme-catalyzed transglycosylation reaction, optimized and scaled for industrial use .
Chemical Reactions Analysis
Types of Reactions: dd-Ribavirin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium azide or halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
dd-Ribavirin has a wide range of scientific research applications:
Mechanism of Action
dd-Ribavirin exerts its antiviral effects through multiple mechanisms:
Inhibition of Inosine Monophosphate Dehydrogenase: Reduces guanosine monophosphate biosynthesis, leading to decreased viral RNA synthesis.
Inhibition of RNA-dependent RNA Polymerase: Interferes with viral RNA replication.
Induction of Viral Mutagenesis: Causes lethal mutagenesis in viral genomes.
Modulation of Immune Response: Enhances the host’s immune response to viral infections.
Comparison with Similar Compounds
Tiazofurin: A structural analogue of dd-ribavirin, used as an anticancer drug but inactive against viruses.
Tecadenoson: Another nucleoside analogue with similar antiviral properties.
Cladribine: Used in the treatment of certain cancers and has similar synthetic routes.
Uniqueness: dd-Ribavirin’s broad-spectrum antiviral activity and multiple mechanisms of action make it unique among nucleoside analogues. Its ability to interfere with both RNA and DNA viruses, as well as its use in combination therapies, highlights its versatility and effectiveness in antiviral treatment .
Properties
CAS No. |
114412-66-7 |
---|---|
Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C8H12N4O3/c9-7(14)8-10-4-12(11-8)6-2-1-5(3-13)15-6/h4-6,13H,1-3H2,(H2,9,14)/t5-,6+/m0/s1 |
InChI Key |
CEQVBLRXFOWHHO-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC(=N2)C(=O)N |
Canonical SMILES |
C1CC(OC1CO)N2C=NC(=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.